
2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one, also known as BMDI, is a synthetic compound that belongs to the class of isoquinolinone derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.
作用機序
The exact mechanism of action of 2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways that are involved in cancer development and progression. 2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one has been shown to inhibit the activity of protein kinase B (AKT), which is involved in cell survival and proliferation, and to activate the tumor suppressor protein p53, which induces apoptosis. 2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one also inhibits the activity of histone deacetylases (HDACs), which are involved in gene expression and chromatin remodeling, and enhances the acetylation of histone proteins, leading to the upregulation of tumor suppressor genes.
Biochemical and Physiological Effects:
2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one has been shown to exhibit potent anticancer activity in vitro and in vivo, with IC50 values in the low micromolar range. It induces apoptosis and inhibits cell proliferation and migration by targeting multiple signaling pathways involved in cancer development and progression. 2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one has also been shown to improve glucose tolerance, reduce insulin resistance, and enhance cognitive function in animal models. However, the exact biochemical and physiological effects of 2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one in humans are not yet fully understood and require further investigation.
実験室実験の利点と制限
2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one has several advantages for lab experiments, including its potent anticancer activity, its ability to induce apoptosis and inhibit cell proliferation and migration, and its potential therapeutic applications for various diseases. However, 2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one also has some limitations, including its low solubility in water, its moderate yield in synthesis, and its potential toxicity and side effects in vivo. Therefore, further optimization of the synthesis method and investigation of the toxicity and pharmacokinetics of 2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one are needed for its potential clinical applications.
将来の方向性
There are several future directions for the research and development of 2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one, including:
1. Investigation of the structure-activity relationship of 2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one and its derivatives for improved potency and selectivity.
2. Optimization of the synthesis method for increased yield and purity of 2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one.
3. Investigation of the toxicity and pharmacokinetics of 2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one in animal models and humans.
4. Evaluation of the potential therapeutic applications of 2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one in combination with other anticancer agents or therapies.
5. Investigation of the potential use of 2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one as a diagnostic or prognostic biomarker for cancer or other diseases.
6. Investigation of the potential use of 2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one as a therapeutic agent for other diseases, such as inflammation, autoimmune disorders, and viral infections.
7. Investigation of the potential use of 2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one as a tool for studying the molecular mechanisms of cancer development and progression.
Conclusion:
2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic compound that has shown potent anticancer activity and potential therapeutic applications for various diseases. Its mechanism of action involves the inhibition of several key enzymes and signaling pathways involved in cancer development and progression. However, further investigation of the toxicity and pharmacokinetics of 2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one in animal models and humans is needed for its potential clinical applications. The future directions for the research and development of 2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one include optimization of the synthesis method, investigation of the structure-activity relationship, and evaluation of its potential use as a diagnostic or prognostic biomarker or therapeutic agent for various diseases.
合成法
The synthesis of 2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one involves the reaction of 3,4-dihydroisoquinolin-1(2H)-one with benzyl bromide and 4-methylbenzyl alcohol in the presence of a base catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified by column chromatography or recrystallization. The yield of 2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one is typically around 50-60%.
科学的研究の応用
2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. It induces apoptosis (programmed cell death) and inhibits cell proliferation and migration by targeting multiple signaling pathways involved in cancer development and progression. 2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one has also been investigated for its potential use as a therapeutic agent for diabetes and neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. In animal models, 2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one has been shown to improve glucose tolerance, reduce insulin resistance, and enhance cognitive function.
特性
IUPAC Name |
2-benzyl-5-[(4-methylphenyl)methoxy]-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-18-10-12-20(13-11-18)17-27-23-9-5-8-22-21(23)14-15-25(24(22)26)16-19-6-3-2-4-7-19/h2-13H,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZLGCFXNFRARD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

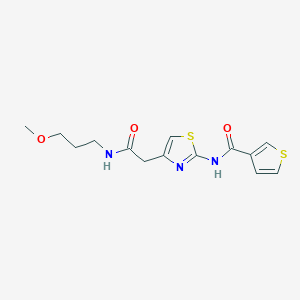
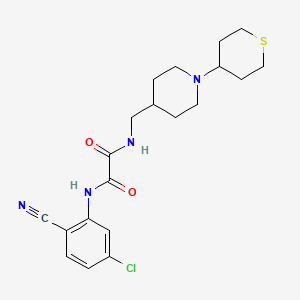
![(2R)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid](/img/structure/B2831770.png)
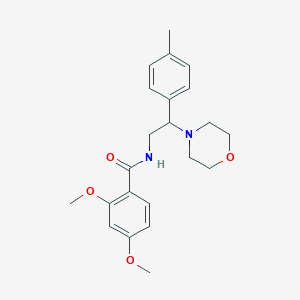
![(1S,2S,5R,6S)-2-amino-2-methoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2831772.png)

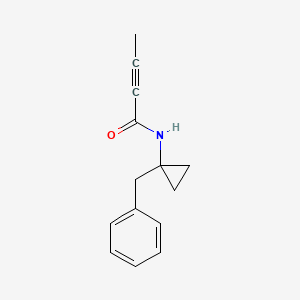
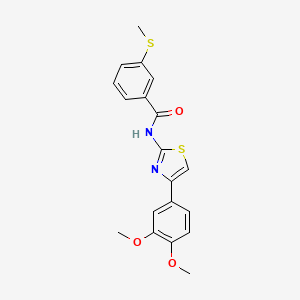

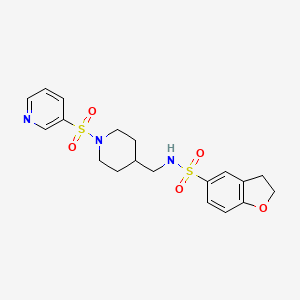
![1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B2831786.png)
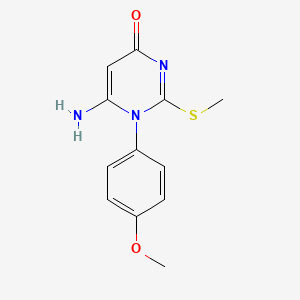
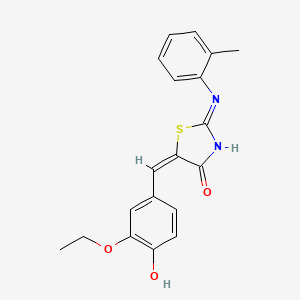
![2-(2-fluorophenoxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2831790.png)